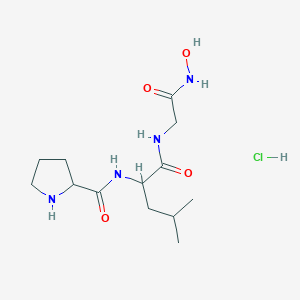![molecular formula C11H12N2 B040048 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole CAS No. 116866-63-8](/img/structure/B40048.png)
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole, also known as THN, is a heterocyclic compound that has gained attention due to its potential applications in the field of medicinal chemistry. THN is a bicyclic compound containing a naphthalene ring fused with an imidazole ring. This compound has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole is not fully understood, but it is believed to involve the inhibition of enzyme activity by binding to the active site of the enzyme. 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and topoisomerase.
Biochemical and Physiological Effects:
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and antibacterial activity. 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole in lab experiments is its ease of synthesis and purification. 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole has also been shown to have low toxicity and good stability under various conditions. However, one limitation of using 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are many future directions for the study of 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole, including its use as a therapeutic agent for various diseases, its potential as a fluorescent probe for detecting metal ions, and its use as a ligand for metal complexes. 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole could also be studied for its potential as an inhibitor of other enzymes and for its effects on other physiological processes. Further research is needed to fully understand the mechanism of action of 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole and its potential applications in scientific research.
Synthesis Methods
The synthesis of 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole can be achieved through various methods, including the Pictet-Spengler reaction, the Friedländer synthesis, and the Hantzsch synthesis. The Pictet-Spengler reaction involves the reaction of an amino acid with an aldehyde or ketone in the presence of an acid catalyst. The Friedländer synthesis involves the reaction of an aryl amine with an aldehyde or ketone in the presence of an acid catalyst. The Hantzsch synthesis involves the reaction of an aldehyde or ketone with an amine and a β-ketoester in the presence of a base catalyst. These methods have been used to synthesize 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole in good yields and purity.
Scientific Research Applications
5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole has shown potential applications in scientific research, including its use as a fluorescent probe for detecting metal ions, as a ligand for metal complexes, and as an inhibitor of enzymes. 5,6,7,8-Tetrahydro-1H-naphtho[2,3-d]imidazole has also been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
116866-63-8 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5,6,7,8-tetrahydro-1H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H12N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h5-7H,1-4H2,(H,12,13) |
InChI Key |
HPPTULNWMICSJI-UHFFFAOYSA-N |
SMILES |
C1CCC2=CC3=C(C=C2C1)NC=N3 |
Canonical SMILES |
C1CCC2=CC3=C(C=C2C1)NC=N3 |
synonyms |
1H-Naphth[2,3-d]imidazole,5,6,7,8-tetrahydro-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1-propyl-3,4-dihydropyrrolo[1,2-A]pyrazine](/img/structure/B39965.png)











![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B39995.png)
